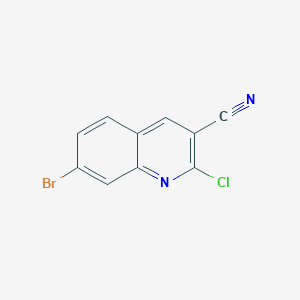

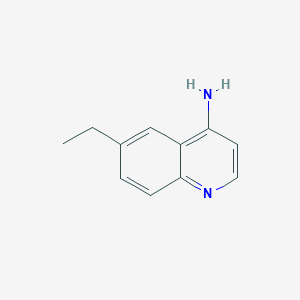

![molecular formula C14H16ClNO B1285114 2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride CAS No. 1051368-98-9](/img/structure/B1285114.png)

2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

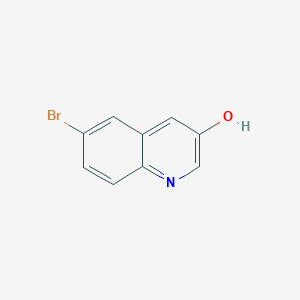

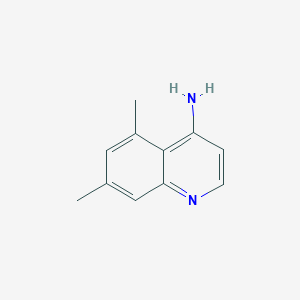

2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride, also known as 2-BEHCl, is an organic compound that has been studied for its potential therapeutic applications. It is synthesized from the reaction of 4-hydroxybenzylamine and 1,1-biphenyl-4-carboxylic acid chloride. 2-BEHCl is a white crystalline powder that is soluble in water and ethanol. It has a melting point of 132-134°C and a molecular weight of 239.71 g/mol.

Mechanism of Action

Target of Action

Similar compounds, such as primary amines, are known to react with aldehydes and ketones .

Mode of Action

The compound 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride, being an amine, can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . The formation of these imine compounds involves several steps :

Biochemical Pathways

The formation of imine compounds from the reaction of amines with aldehydes and ketones is a part of various biochemical pathways . These imine compounds can be hydrolyzed back to the corresponding primary amine under acidic conditions .

Pharmacokinetics

For instance, amines can be synthesized by alkylation of ammonia .

Result of Action

The result of the action of 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride is the formation of imine compounds, also known as Schiff bases . These compounds are formed through a series of reactions involving nucleophilic attack, proton transfer, protonation of OH, removal of water, and deprotonation .

Action Environment

The environment plays a crucial role in the action of 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride. The reaction of amines with aldehydes and ketones to form imine compounds is acid-catalyzed and reversible . The pH for reactions which form imine compounds must be carefully controlled . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .

Safety and Hazards

Ethylamine, a related compound, is classified as a flammable gas and a gas under pressure. It is harmful if inhaled and may cause respiratory irritation . It is also slightly hazardous in case of skin contact, ingestion, and inhalation . Similar safety measures should be taken when handling “2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride”.

properties

IUPAC Name |

2-(4-phenylphenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKZZTLIJSBIPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285031.png)